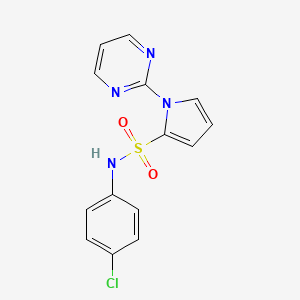
5-Bromo-2-T-butylaminopyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-T-butylaminopyrimidine, also known as 5-Bromo-2-butylaminopyrimidine, is a chemical compound with the molecular formula C8H12BrN3 and a molecular weight of 230.11 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-T-butylaminopyrimidine is 1S/C8H12BrN3/c1-2-3-4-10-8-11-5-7 (9)6-12-8/h5-6H,2-4H2,1H3, (H,10,11,12) and the InChI key is AEIXIQHMEZRXJD-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Mutagenic Effects on Phages : 5-Bromo-2-T-butylaminopyrimidine, among other pyrimidine analogues, has been tested for its mutagenic effect on T4 phages, showing notable effects on phage growth and mutability (Freese, 1959).
Antiviral Activity : Research on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which include derivatives of 5-Bromo-2-T-butylaminopyrimidine, has shown inhibitory activity against various viruses, particularly retroviruses, suggesting its potential application in antiviral therapies (Hocková et al., 2003).
DNA Synthesis Tracking : This compound is used in analogues like 5-bromo-2-deoxyuridine (BrdU) for tagging dividing cells in DNA synthesis studies, aiding in the understanding of cell replication and development (Cavanagh et al., 2011).
Neurobiology Research : Studies have explored the effects of brominated pyrimidine analogs like 5-bromo-2′-deoxyuridine on the proliferation and viability of various cell types, with implications for research in central nervous system development (Martí-Clúa, 2021).
Synthesis of Novel Compounds : It's also used in the synthesis of novel compounds, such as 5-β-D-ribofuranosyluridine, contributing to the development of new medicinal agents (Brown et al., 1968).
Radiosensitizing Properties : Research has been conducted on brominated pyrimidines like 5-bromo-2′-deoxyuridine for their potential use as radiosensitizers, exploring their impact on DNA synthesis and repair in relation to radiation therapy (Yang et al., 1970).
Safety And Hazards
5-Bromo-2-T-butylaminopyrimidine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapours, avoid contact with skin and eyes, and to use personal protective equipment .
Relevant Papers While specific papers on 5-Bromo-2-T-butylaminopyrimidine were not found, one paper was found discussing the use of 5-Bromo-2′-deoxyuridine (BrdU) to measure the turnover of cell populations in vivo . This may provide some insight into potential research directions for 5-Bromo-2-T-butylaminopyrimidine.
Eigenschaften
IUPAC Name |
5-bromo-N-tert-butylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c1-8(2,3)12-7-10-4-6(9)5-11-7/h4-5H,1-3H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWJPISSORTFRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC=C(C=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675150 |
Source


|
| Record name | 5-Bromo-N-tert-butylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-T-butylaminopyrimidine | |
CAS RN |
14001-72-0 |
Source


|
| Record name | 5-Bromo-N-tert-butylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B596198.png)

![5-[2-(Trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B596201.png)
![BP-OXD-Bpy , 6,6/'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2](/img/no-structure.png)



